4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)butanamide
Description
4-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)butanamide is a complex organic compound that features a tetrazole ring, a morpholine moiety, and a trifluoromethyl-substituted pyridine ring
Properties
IUPAC Name |
4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N7O2/c18-17(19,20)16(13-4-1-2-6-21-13)22-15(28)5-3-7-27-14(23-24-25-27)12-26-8-10-29-11-9-26/h1-2,4,6,16H,3,5,7-12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFIAOHOQCEFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=NN2CCCC(=O)NC(C3=CC=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Morpholine Moiety: The morpholine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Trifluoromethyl-Substituted Pyridine: This step may involve coupling reactions such as Suzuki or Heck coupling.
Final Assembly: The final step involves the coupling of the tetrazole and morpholine intermediates with the trifluoromethyl-substituted pyridine under suitable conditions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
4-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
4-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Materials Science: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)butanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets. The morpholine moiety can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)butanamide include:
Tetrazole Derivatives: Compounds containing the tetrazole ring, such as losartan and valsartan, which are used as antihypertensive agents.
Morpholine Derivatives: Compounds like morphine and its analogs, which have significant pharmacological effects.
Trifluoromethyl-Substituted Pyridines: Compounds such as fluoxetine and other selective serotonin reuptake inhibitors (SSRIs).
The uniqueness of this compound lies in its combination of these functional groups, which can confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
